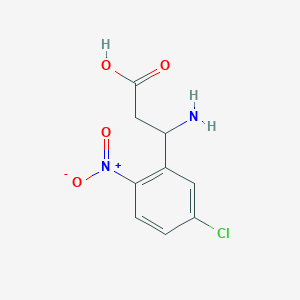
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a nitro group, and a chloro-substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid typically involves the nitration of a chloro-substituted aromatic precursor followed by the introduction of an amino group. One common method includes:
Nitration: The chloro-substituted aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro compound is then reduced to introduce the amino group, often using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, nitro, and chloro groups allows for diverse interactions with molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(2-nitrophenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
- 3-Amino-3-(2-chlorophenyl)propanoic acid
Comparison: 3-Amino-3-(5-chloro-2-nitrophenyl)propanoic acid is unique due to the specific positioning of the chloro and nitro groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the chloro group at the 5-position may enhance its electron-withdrawing effects, altering its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
63235-32-5 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
3-amino-3-(5-chloro-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-1-2-8(12(15)16)6(3-5)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |
Clé InChI |
LTTNYUZITGAANH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(CC(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
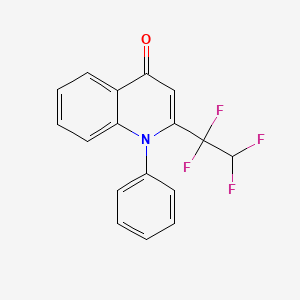
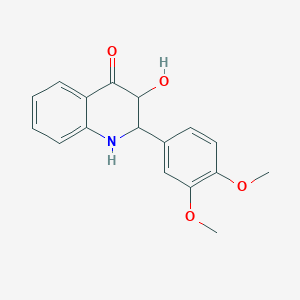
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
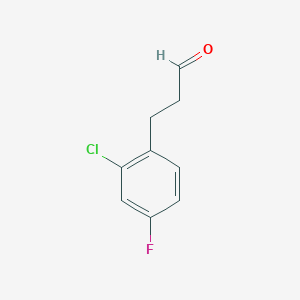
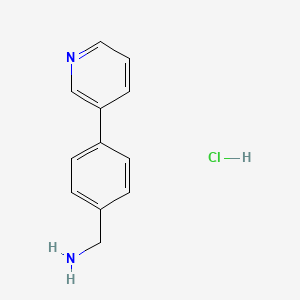
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

